molecular formula C7H5ClN4O B2853724 2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine CAS No. 114346-91-7

2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine

Cat. No.: B2853724
CAS No.: 114346-91-7
M. Wt: 196.59
InChI Key: KPZMMJVUGHLFHM-UHFFFAOYSA-N
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Description

2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine is a heterocyclic compound that features both an oxadiazole and a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloromethyl group on the oxadiazole ring makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a chloromethyl-substituted nitrile with hydrazine to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloromethyl group.

    Solvents: Common solvents include DMF, dichloromethane, and ethanol.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine would yield an aminomethyl derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine is unique due to its combination of the oxadiazole and pyrazine rings, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(chloromethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-3-6-11-7(12-13-6)5-4-9-1-2-10-5/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZMMJVUGHLFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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